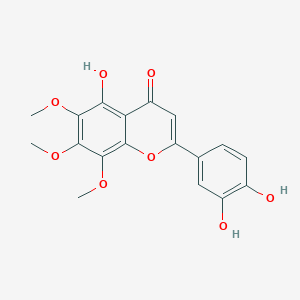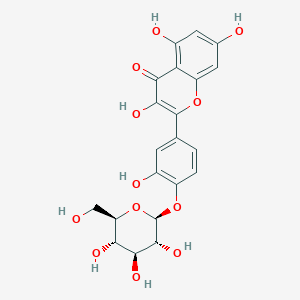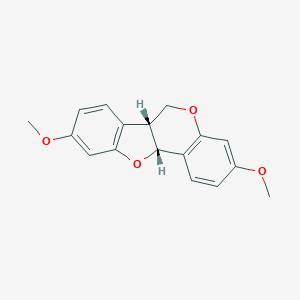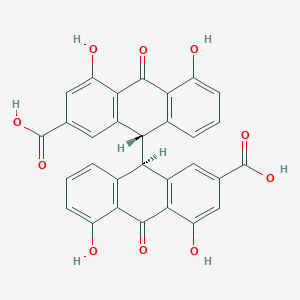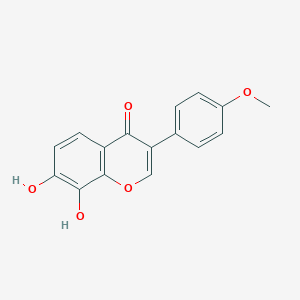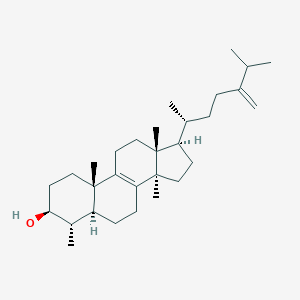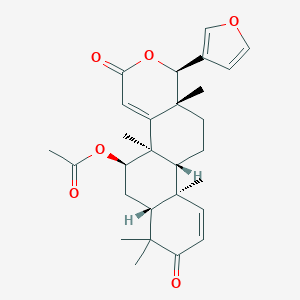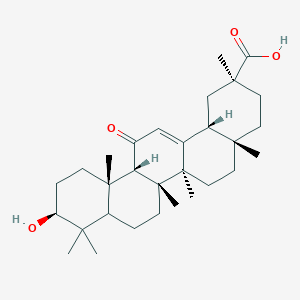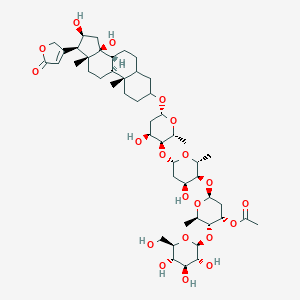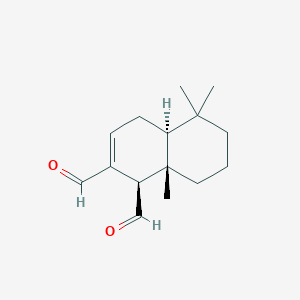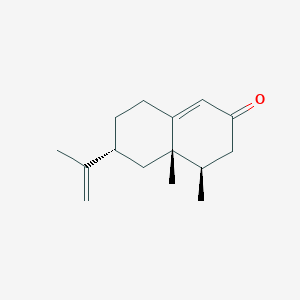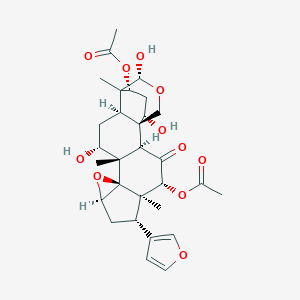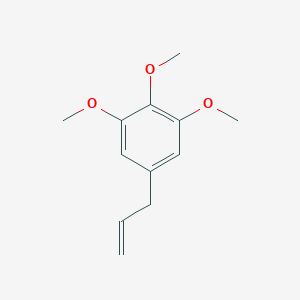
艾里木素
描述
Elemicin, also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring aromatic compound found in the essential oil of a variety of plants, such as nutmeg, mace, and cardamom. It is a colorless liquid with a sweet, spicy odor and a boiling point of 160°C. It has been used for medicinal purposes for centuries, and is known to possess antispasmodic, anti-inflammatory, and analgesic properties. It has also been used in perfumery, as a flavoring agent, and in traditional Chinese medicine.
科学研究应用
Metabolic Activation and Cellular Toxicity
Elemicin has been studied for its role in metabolic activation and cellular toxicity. Research has shown that elemicin’s metabolic activation is critical in its cytotoxic effects. Multiple cytochrome P450 enzymes (CYPs), notably CYP1A1, CYP1A2, and CYP3A4, are responsible for this activation .
Pharmacological Properties
Elemicin has been identified in essential oils from culinary plants and has pharmacological properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). It has been investigated for its psychoactive effects due to its ability to cross the blood-brain barrier .
Anticholinergic-Like Effects
Raw nutmeg, which contains elemicin, causes anticholinergic-like effects. These effects are attributed to elemicin and myristicin, another compound found in nutmeg .
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
Elemicin has been shown to inhibit Stearoyl-CoA Desaturase 1 (SCD1) through metabolic activation. SCD1 is an enzyme involved in fatty acid metabolism .
Synthesis of Proto-Alkaloids
Elemicin has been used as a precursor in the synthesis of proto-alkaloids like mescaline, which is known for its hallucinogenic properties .
Therapeutic Applications in Traditional Medicine
The genus Ocimum, which contains elemicin, has been used for various medicinal applications due to its aromatic properties. This includes its use as a flavoring agent and in traditional medicine practices .
Advances in β-Elemene Biosynthesis and Pharmacology
β-Elemene, a related compound, has seen recent advances in biosynthesis and pharmacology. Identifying high-yield biological sources and evaluating therapeutic applications are areas of active research .
作用机制
Elemicin is a phenylpropene, a natural organic compound, and is a constituent of several plant species’ essential oils .
Target of Action
Elemicin’s primary targets are the cytochrome P450 enzymes (CYPs) , notably CYP1A1, CYP1A2, and CYP3A4 . These enzymes play a crucial role in the metabolic activation of elemicin .
Mode of Action
Elemicin interacts with its targets, the CYPs, through a process known as metabolic activation . This process involves the transformation of elemicin into a reactive metabolite of 1’-hydroxyelemicin, which is subsequently conjugated with cysteine (Cys) and N-acetylcysteine (NAC) .
Biochemical Pathways
The metabolic activation of elemicin involves the 1’-hydroxylation of elemicin, leading to the formation of 1’-hydroxyelemicin . This process is known to cause the potential toxicity of alkenylbenzenes .
Pharmacokinetics
Elemicin, like other volatile organic compounds, is small and lipophilic, demonstrating high skin penetrating abilities when suitably encapsulated . If derived from a dietary item, it can bioaccumulate in fatty tissues in the body .
Result of Action
The metabolic activation of elemicin plays a critical role in its cytotoxicity . The cytotoxicity of both elemicin and 1’-hydroxyelemicin has been evaluated, revealing the role of elemicin’s metabolic activation in its cellular toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of elemicin. For instance, the complex and dynamic interplays between biotic and site conditions such as vegetation, toxic plant densities, climate, soil types, nutrients, and radiation, play decisive roles for both elemicin formation and fate .
属性
IUPAC Name |
1,2,3-trimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLQKQKXWHCZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Record name | elemicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Elemicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197586 | |
| Record name | Elemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale straw coloured viscous liquid; Spice with floral notes | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 156.00 °C. @ 17.00 mm Hg | |
| Record name | Elemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058-1.070 | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
487-11-6 | |
| Record name | Elemicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elemicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Elemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Elemicin?
A1: Elemicin is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]
Q2: What is the molecular formula, weight, and structure of Elemicin?
A2: Elemicin has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]
Q3: What spectroscopic data are available for Elemicin?
A3: Elemicin has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify Elemicin in complex mixtures like essential oils and biological samples. [, , , ]
Q4: How does Elemicin exert its biological effects?
A4: While the precise mechanism of action of Elemicin remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]
Q5: What are the potential downstream effects of Elemicin's interaction with its targets?
A5: Studies have shown that Elemicin can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []
Q6: How is Elemicin metabolized in the body?
A7: Elemicin is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]
Q7: Is Elemicin toxic?
A8: While Elemicin is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of Elemicin can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of Elemicin exposure.
Q8: How does the toxicity of Elemicin compare to other alkenylbenzenes like Safrole and Methyleugenol?
A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of Elemicin remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []
Q9: What analytical methods are used to detect and quantify Elemicin?
A10: The primary methods for Elemicin analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of Elemicin in various matrices, including plant materials, essential oils, and biological samples. [, , , ]
Q10: How is the quality of Elemicin-containing products controlled?
A11: Quality control for Elemicin-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the Elemicin content and the presence of other potentially toxic compounds. [, , ]
Q11: What are the future research directions for Elemicin?
A12: Future research on Elemicin should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]
Q12: Are there any alternatives or substitutes for Elemicin?
A13: While direct substitutes for Elemicin may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



